Bis(2-methyloctyl) phthalate

概要

説明

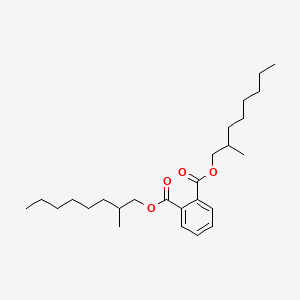

Bis(2-methyloctyl) phthalate: is a chemical compound with the molecular formula C26H42O4 . It is a type of phthalate ester, specifically a diester of phthalic acid. This compound is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity .

準備方法

Synthetic Routes and Reaction Conditions: Bis(2-methyloctyl) phthalate is typically synthesized through the esterification of phthalic anhydride with 2-methyloctanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, phthalic anhydride and 2-methyloctanol, are mixed in the presence of an acid catalyst and heated to a specific temperature to ensure complete reaction. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: Bis(2-methyloctyl) phthalate can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and 2-methyloctanol.

Oxidation: Under oxidative conditions, the alkyl chains of this compound can be oxidized to form carboxylic acids.

Substitution: The ester groups in this compound can be substituted by other nucleophiles under appropriate conditions.

Major Products Formed:

Hydrolysis: Phthalic acid and 2-methyloctanol.

Oxidation: Carboxylic acids derived from the oxidation of the alkyl chains.

Substitution: Various substituted phthalates depending on the nucleophile used.

科学的研究の応用

Plasticizer in Polyvinyl Chloride (PVC)

BMP is predominantly used as a plasticizer in the production of polyvinyl chloride (PVC). Its role is crucial in providing flexibility and softness to PVC products, which are widely used in construction materials, medical devices, and consumer goods .

Coatings and Adhesives

In addition to its use in PVC, BMP is employed in coatings and adhesives. These applications benefit from BMP's properties that enhance adhesion and flexibility while maintaining durability under various environmental conditions .

Medical Devices

Phthalates are commonly found in medical devices due to their ability to impart necessary properties for functionality. BMP, like other phthalates, is utilized in the production of medical tubing and bags, where flexibility and safety are paramount .

Environmental and Health Considerations

While BMP serves essential functions in various applications, concerns regarding its environmental impact and potential health risks have emerged.

Bioaccumulation and Toxicity

Research indicates that medium-chain phthalates, including BMP, have moderate bioaccumulation potential. Studies have shown that these compounds can be detected in aquatic organisms, raising concerns about their impact on ecosystems . The toxicity profiles suggest that exposure may lead to developmental and reproductive effects in animal models .

Human Health Risks

Phthalates are recognized as endocrine disruptors, with studies linking exposure to adverse health outcomes such as reproductive issues and developmental abnormalities . Investigations into BMP specifically highlight concerns related to its effects on hormone levels and potential links to conditions like obesity and thyroid dysfunction .

Case Study: Environmental Impact Assessment

A comprehensive assessment was conducted to evaluate the environmental impact of BMP usage in industrial applications. The study involved monitoring water samples from areas near manufacturing sites for phthalate concentrations. Results indicated significant levels of BMP in aquatic environments, correlating with local industrial activities. This raised alarms regarding bioaccumulation in local fish populations .

Case Study: Health Impact on Children

A longitudinal study examined the effects of phthalate exposure on children living near manufacturing facilities using BMP. The findings revealed elevated levels of reproductive hormones among boys exposed to high concentrations of BMP, suggesting potential risks for developmental disorders .

Health Risks Associated with Phthalates

作用機序

The mechanism of action of bis(2-methyloctyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It affects nuclear receptors in neural structures, influencing brain functions and potentially leading to neurological disorders . Additionally, this compound can induce oxidative stress, inflammation, and apoptosis through the activation of signaling pathways such as Nrf2, NF-κB, and PI3K/AKT .

類似化合物との比較

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar applications but different alkyl chain structure.

Diisononyl phthalate (DINP): Used as a plasticizer with a different alkyl chain structure.

Dibutyl phthalate (DBP): A lower molecular weight phthalate used in different applications.

Uniqueness: Bis(2-methyloctyl) phthalate is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific interactions with biological systems and its potential as an endocrine disruptor also distinguish it from other similar compounds .

生物活性

Bis(2-methyloctyl) phthalate (BMP) is a member of the phthalate family, which are esters derived from phthalic acid. These compounds are widely used as plasticizers in various applications, including medical devices, toys, and food packaging. The biological activity of BMP, particularly its potential effects on human health and the environment, has garnered attention in recent years due to its classification as an endocrine disruptor and its implications for reproductive health.

- Chemical Formula : CHO

- Molecular Weight : 318.51 g/mol

- Structure : BMP consists of a phthalate backbone with two methyloctyl groups, which contribute to its lipophilicity and potential bioactivity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of BMP. Research indicates that BMP exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Inhibition Zones : In disk diffusion assays, BMP showed inhibition zones of approximately 12.33 mm against E. coli and 5.66 mm against S. aureus at certain concentrations .

- Minimum Inhibitory Concentration (MIC) : The MIC for BMP was determined to be 32 mg/ml against various bacterial strains .

Larvicidal Effects

BMP has also been evaluated for its larvicidal properties:

- Culex quinquefasciatus : At a concentration of 250 ppm, BMP achieved 100% mortality in larvae after 72 hours, demonstrating its potential use as a biocontrol agent in mosquito populations .

The biological activity of BMP can be attributed to its ability to disrupt cellular functions:

- Acetylcholinesterase Inhibition : BMP has been shown to inhibit acetylcholinesterase (AChE) activity in Culex quinquefasciatus larvae, with inhibition rates increasing with concentration (up to 75.33% at 250 ppm) .

- DNA Damage : In comet assays, exposure to BMP resulted in significant DNA damage in larvae, indicating potential genotoxic effects .

Toxicological Studies

Phthalates, including BMP, have been associated with various health risks:

- Endocrine Disruption : BMP can interfere with hormone signaling pathways, potentially leading to reproductive toxicity. Studies suggest that exposure during critical developmental windows may result in adverse outcomes such as reduced fertility and developmental abnormalities .

- Cumulative Risk Assessments : Case studies have indicated that cumulative exposure to phthalates can exceed safety benchmarks for children, raising concerns about long-term health impacts .

Case Studies

- Reproductive Health Impact : A systematic review highlighted associations between phthalate exposure and reproductive health issues in children, particularly regarding testosterone-mediated effects on male reproductive development .

- Environmental Exposure : Research found that plastic packaging is a significant source of phthalate exposure among children, with dietary intake from contaminated food being a primary pathway .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Observations |

|---|---|---|

| Antimicrobial | Moderate | Effective against E. coli and S. aureus |

| Larvicidal | High | 100% mortality at 250 ppm |

| AChE Inhibition | Significant | Up to 75.33% inhibition at high concentrations |

| Genotoxicity | Notable | DNA damage observed in comet assays |

特性

IUPAC Name |

bis(2-methyloctyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-5-7-9-11-15-21(3)19-29-25(27)23-17-13-14-18-24(23)26(28)30-20-22(4)16-12-10-8-6-2/h13-14,17-18,21-22H,5-12,15-16,19-20H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRDMEGSBKPONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991133 | |

| Record name | Bis(2-methyloctyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70857-56-6, 28553-12-0 | |

| Record name | 1,2-Bis(2-methyloctyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70857-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisononyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methyloctyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070857566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methyloctyl) benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-methyloctyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。